2-Oxaspiro[4.5]decan-8-ol
Description
2-Oxaspiro[4.5]decan-8-ol is a bicyclic compound featuring a spirocyclic framework with an oxygen atom in the 2-position of the oxolane ring and a hydroxyl group at the 8-position of the cyclohexane moiety. The hydroxyl group at the 8-position confers reactivity for further functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2 |
InChI Key |
NGJSBONNRJQNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CCOC2 |
Origin of Product |
United States |
Preparation Methods
Cyanation and Alkylation Sequence
The patent CN111518015A outlines a scalable route starting with 1,4-dioxaspiro[4.5]decan-8-one. In the first step, treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent mixture at 0–20°C yields 1,4-dioxaspiro[4.5]decan-8-carbonitrile. Subsequent alkylation with 1-bromo-2-chloroethane in toluene at 0–20°C in the presence of lithium diisopropylamide (LDA) produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrile.
Cyclization and Deprotection
Hydrogenation of the nitrile group using Raney nickel in methanol at 50°C and 50 psi pressure generates an intermediate amine, which undergoes cyclization with tert-butyl dicarbonyl anhydride to form tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate. Final deprotection with pyridinium p-toluenesulfonate (PPTS) in acetone/water at 70°C cleaves the ketal group, yielding 2-Oxaspiro[4.5]decan-8-ol. This method achieves an overall yield of 32–45% and is notable for its use of inexpensive starting materials.
Prins/Pinacol Cascade Strategy
Reaction Design and Substrate Scope
A Lewis acid-catalyzed Prins/pinacol cascade, reported by Organic & Biomolecular Chemistry, enables the construction of oxaspiro[4.5]decan-1-one scaffolds. While the primary product is a ketone, reduction with sodium borohydride or catalytic hydrogenation could convert the ketone to the corresponding alcohol. The reaction employs aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, with BF₃·Et₂O as the catalyst, achieving yields of 68–82% for aromatic and aliphatic aldehydes.
Mechanistic Insights
The mechanism involves initial aldehyde activation by BF₃, followed by Prins cyclization to form a carbocation intermediate. Pinacol rearrangement then generates the spirocyclic ketone. Adapting this method to yield this compound would require post-synthetic reduction of the ketone moiety, potentially using Luche conditions (NaBH₄/CeCl₃) to preserve stereochemistry.
Tosylate Ester Derivatization and Hydrolysis
Tosylation and Intermediate Isolation
European Patent EP0162690NWB1 describes the preparation of this compound via its tosylate ester. Treatment of the alcohol with p-toluenesulfonyl chloride in pyridine or dichloromethane affords the tosylate, which serves as a stable intermediate for further functionalization. Hydrolysis under basic conditions (e.g., NaOH in aqueous THF) regenerates the alcohol, though competing elimination reactions necessitate careful control of temperature and pH.
Comparative Analysis
While tosylation offers a straightforward route, the need for protective-group chemistry adds steps and reduces overall efficiency. However, this method is advantageous for introducing the alcohol into complex molecules where selective deprotection is required.
Critical Evaluation of Methodologies
Efficiency and Scalability
The four-step synthesis from 1,4-dioxaspiro[4.5]decan-8-one is superior for large-scale production due to low-cost starting materials and high functional group tolerance. In contrast, the Prins/pinacol method , while elegant, requires stoichiometric Lewis acids and multistep purification, limiting industrial applicability.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 2-Oxaspiro[4.5]decan-8-ol can be categorized into several key areas:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties, particularly in pain management and opioid dependence treatment. Studies have shown that derivatives of this compound can produce synergistic analgesic effects when combined with opioid medications, potentially reducing the risk of addiction .
Chemical Building Block
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals and biologically active compounds.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and biologically active compounds in industrial settings. It can be involved in the synthesis of flavoring agents and fragrances due to its pleasant olfactory properties .
The biological activity of this compound has been explored through various studies:
Mechanism of Action:
The compound's mechanism involves interactions with specific molecular targets, influencing various biochemical pathways. Its spirocyclic structure allows it to modulate enzyme activity and receptor interactions effectively.
Case Studies:
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence various biochemical processes through its structural features .
Comparison with Similar Compounds
Data Tables
Q & A
Q. What are the primary synthetic routes for 2-Oxaspiro[4.5]decan-8-ol, and how do their yields compare?
Two main methods are documented:
- Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol, yielding 96% after purification via column chromatography .
- Direct synthesis from 4-hydroxycyclohexanone , though specific yields are not detailed in the available evidence . The NaBH₄ method is preferred for scalability and reproducibility, but reaction conditions (e.g., temperature, solvent purity) must be tightly controlled to maintain high yields.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass and purity (e.g., observed [M+H]+ matching theoretical values) .
- Infrared Spectroscopy (IR) to identify functional groups, such as hydroxyl (O-H) and ether (C-O) stretches .
- ¹H/¹³C NMR to resolve spirocyclic structure and stereochemistry, though specific spectral data are not provided in the evidence.
Q. How should this compound be stored to ensure stability?
The compound is stable under normal conditions but degrades in the presence of oxidizing agents or excess heat. Store in airtight containers at 2–8°C, away from light, and monitor for hazardous decomposition products (e.g., CO, CO₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield discrepancies in scaled-up synthesis?
Variations in yield during scale-up often arise from inefficient mixing or heat dissipation. Methodological adjustments include:
Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis?
The reduction of 1,4-dioxaspiro[4.5]decan-8-one with NaBH₄ proceeds via a stereoselective hydride attack on the carbonyl group. The spirocyclic ether ring restricts conformational flexibility, favoring axial hydroxyl group formation. Alternative reducing agents (e.g., LiAlH₄) may alter stereoselectivity and require further study .
Q. How can structural modifications of this compound be systematically explored for drug discovery?
- Ether ring functionalization : Introduce substituents (e.g., fluorine, methyl groups) via alkylation or nucleophilic substitution, as seen in derivatives like 8-methoxy-1,4-dioxaspiro[4.5]decane .
- Spiro-ring expansion : Modify the ring size (e.g., 4.5 to 5.5) to assess impact on bioactivity.
- Pharmacophore mapping : Use computational tools to predict binding affinities when coupled to bioactive moieties (e.g., fluoropyridinyl groups) .
Q. How should researchers address contradictions in reported toxicity data for this compound?
Existing studies classify the compound as non-carcinogenic but highlight acute toxicity risks (e.g., skin/eye irritation). To resolve discrepancies:
- Conduct in vitro assays (e.g., Ames test for mutagenicity) .
- Compare batch-specific impurities using HPLC-MS to identify confounding factors .
- Adhere to OECD guidelines for standardized toxicity testing .
Methodological Guidelines for Data Reporting
- Experimental replication : Include detailed protocols (e.g., stoichiometry, purification steps) in supplementary materials to enable reproducibility .
- Data validation : Cross-reference HRMS, NMR, and IR results with literature to confirm structural assignments .
- Safety compliance : Document hazard mitigation strategies (e.g., PPE requirements, fume hood use) in alignment with OSHA and GHS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
